molecular formula C16H25NO3 B5649299 (3S,4R)-1-[2-(2-ethylphenoxy)ethyl]-4-methylpiperidine-3,4-diol

(3S,4R)-1-[2-(2-ethylphenoxy)ethyl]-4-methylpiperidine-3,4-diol

Cat. No.: B5649299
M. Wt: 279.37 g/mol
InChI Key: DASJDINGTMIEDL-JKSUJKDBSA-N
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Description

(3S,4R)-1-[2-(2-ethylphenoxy)ethyl]-4-methylpiperidine-3,4-diol is a complex organic compound with a unique structure that includes a piperidine ring, an ethylphenoxy group, and multiple hydroxyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-[2-(2-ethylphenoxy)ethyl]-4-methylpiperidine-3,4-diol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Ethylphenoxy Group: The ethylphenoxy group can be introduced via an etherification reaction using 2-ethylphenol and an appropriate alkylating agent.

    Hydroxylation: The hydroxyl groups can be introduced through selective hydroxylation reactions, often using oxidizing agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-[2-(2-ethylphenoxy)ethyl]-4-methylpiperidine-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities or to alter the oxidation state of the nitrogen atom in the piperidine ring.

    Substitution: The ethylphenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.

    Substitution Reactions: Alkyl halides, nucleophiles such as amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S,4R)-1-[2-(2-ethylphenoxy)ethyl]-4-methylpiperidine-3,4-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4R)-1-[2-(2-ethylphenoxy)ethyl]-4-methylpiperidine-3,4-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S,4R)-2-Ethoxy-3-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}-4-[4-(methoxycarbonyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
  • 2-(4-Hydroxyphenyl)ethyl 2-O-[(2S,3S,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydro-2-furanyl]-β-D-galactopyranoside

Uniqueness

(3S,4R)-1-[2-(2-ethylphenoxy)ethyl]-4-methylpiperidine-3,4-diol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various research applications.

Properties

IUPAC Name

(3S,4R)-1-[2-(2-ethylphenoxy)ethyl]-4-methylpiperidine-3,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-3-13-6-4-5-7-14(13)20-11-10-17-9-8-16(2,19)15(18)12-17/h4-7,15,18-19H,3,8-12H2,1-2H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASJDINGTMIEDL-JKSUJKDBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCN2CCC(C(C2)O)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1OCCN2CC[C@@]([C@H](C2)O)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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